Cypmpo
Overview
Description
It is primarily used to detect and study free radicals, particularly hydroxyl and superoxide radicals, in various biological and chemical systems . This compound is valued for its high reactivity and stability, making it a crucial tool in oxidative stress research and related fields.
Scientific Research Applications
CYPMPO has a wide range of applications in scientific research, including:
Chemistry: Used as a spin-trapping reagent to study free radical reactions and mechanisms.
Biology: Employed in the detection and quantification of reactive oxygen species in biological systems.
Medicine: Investigated for its potential antioxidant properties and its role in mitigating oxidative stress-related diseases.
Industry: Utilized in the development of new materials and processes that require the control and study of free radical reactions
Mechanism of Action
Target of Action
CYPMPO, a cyclic DEPMPO-type nitrone, is primarily targeted towards hydroxyl and superoxide radicals . These radicals are reactive oxygen species (ROS) that play a crucial role in various biological and chemical systems .
Mode of Action
This compound acts as a spin-trapping reagent . It has a larger reaction rate constant with superoxide anion than DMPO, another commonly used spin trapping agent . The superoxide adduct of this compound is more stable than that of DMPO . This means that this compound can effectively trap these radicals and prevent them from causing oxidative damage .
Biochemical Pathways
The primary biochemical pathway influenced by this compound involves the trapping of free radicals, specifically hydroxyl and superoxide radicals . By trapping these radicals, this compound prevents them from participating in harmful oxidative reactions that can damage cells and tissues .
Pharmacokinetics
This suggests that this compound may have good bioavailability and can be effectively used in biological systems without causing significant toxicity .
Result of Action
The primary result of this compound’s action is the effective trapping of hydroxyl and superoxide radicals . This leads to a reduction in oxidative stress and potential damage to cells and tissues . Additionally, this compound has been associated with antioxidant and anti-tumor activity .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. For instance, the spin-trapping capabilities of this compound are effective in both aqueous and non-aqueous media . Furthermore, this compound has a high melting point (126°C), low hygroscopic properties, and long shelf-life in aqueous solutions, offering significant practical advantages for use over other spin traps .
Biochemical Analysis
Biochemical Properties
Cypmpo plays a significant role in biochemical reactions, particularly in the trapping of free radicals . It interacts with hydroxyl and superoxide radicals, effectively trapping these radicals in biological and chemical systems . The nature of these interactions involves the formation of stable adducts with the radicals, allowing for their detection and analysis .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to trap free radicals. By trapping these radicals, this compound can potentially mitigate the damaging effects of oxidative stress on cellular processes
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with free radicals. It forms stable adducts with hydroxyl and superoxide radicals, effectively trapping these radicals . This trapping mechanism allows for the detection and analysis of these radicals, providing valuable insights into their roles in various biological and chemical processes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are characterized by its stability and its continued efficacy in trapping free radicals
Metabolic Pathways
This compound is involved in the metabolic pathways related to the trapping of free radicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYPMPO typically involves the following steps:
Formation of the Pyrroline Ring: The initial step involves the cyclization of a suitable precursor to form the pyrroline ring.
Introduction of the Nitrone Group: This step involves the oxidation of the pyrroline ring to introduce the nitrone group.
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield. The use of high-purity reagents and stringent quality control measures ensures the compound meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
CYPMPO undergoes several types of chemical reactions, including:
Oxidation: this compound reacts with free radicals such as hydroxyl and superoxide radicals, forming stable adducts.
Reduction: Under certain conditions, this compound can be reduced, although this is less common.
Substitution: The diethoxyphosphoryl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include hydrogen peroxide and superoxide dismutase. The reactions are typically carried out in aqueous solutions at physiological pH and temperature.
Reduction Reactions: Reducing agents such as sodium borohydride can be used, often in organic solvents.
Substitution Reactions: Various nucleophiles can be used to substitute the diethoxyphosphoryl group, often requiring the presence of a catalyst and controlled temperatures.
Major Products
The major products formed from these reactions are the corresponding adducts of this compound with the free radicals or substituted derivatives, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
CYPMPO is compared with other spin-trapping reagents such as DMPO (5,5-Dimethyl-1-pyrroline N-oxide) and DEPMPO (5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide). While DMPO is widely used, this compound offers higher stability and reactivity towards superoxide radicals. DEPMPO, being structurally similar to this compound, also shows high reactivity but this compound is often preferred for its superior stability in biological systems .
List of Similar Compounds
- DMPO (5,5-Dimethyl-1-pyrroline N-oxide)
- DEPMPO (5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide)
- PBN (N-tert-Butyl-α-phenylnitrone)
- MNP (2-Methyl-2-nitrosopropane)
This compound stands out due to its unique combination of stability and reactivity, making it a valuable tool in the study of free radicals and oxidative stress .
Properties
IUPAC Name |
5,5-dimethyl-2-(2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-yl)-1,3,2λ5-dioxaphosphinane 2-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18NO4P/c1-9(2)7-14-16(13,15-8-9)10(3)5-4-6-11(10)12/h6H,4-5,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKIWEPJAIOTFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COP(=O)(OC1)C2(CCC=[N+]2[O-])C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934182-09-9 | |
Record name | 5-(2,2-Dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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